![molecular formula C14H14FN5O3 B2669126 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one CAS No. 1825297-97-9](/img/structure/B2669126.png)
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one, also known as DAAO inhibitor AZD3355, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 works by inhibiting the activity of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one, an enzyme that metabolizes D-serine. D-serine is an important neurotransmitter in the brain that is involved in synaptic plasticity and cognitive function. By inhibiting 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one, D-serine levels increase, leading to improved cognitive function and reduced symptoms of schizophrenia and Alzheimer’s disease.
Biochemical and Physiological Effects
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has been shown to have significant biochemical and physiological effects in various studies. The compound has been shown to increase D-serine levels in the brain, leading to improved cognitive function and reduced symptoms of schizophrenia and Alzheimer’s disease.
In addition, 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has been shown to induce oxidative stress and apoptosis in cancer cells, leading to inhibition of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has several advantages for lab experiments. The compound is highly selective for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one and has minimal off-target effects. In addition, the compound has good pharmacokinetic properties and can be administered orally.
However, there are also limitations to using 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 in lab experiments. The compound has low solubility in water, which can make it challenging to administer in certain assays. In addition, the compound can be unstable under certain conditions, which can affect its activity and potency.
Zukünftige Richtungen
There are several future directions for the study of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355. One potential direction is to investigate the compound’s potential therapeutic applications in other neurological disorders such as depression and anxiety.
In addition, further studies are needed to determine the optimal dosing and administration of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 in humans. This will help to determine the safety and efficacy of the compound in clinical trials.
Finally, there is potential for the development of new 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitors with improved potency and selectivity. This could lead to the development of more effective treatments for neurological disorders and cancer.
Synthesemethoden
The synthesis of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 involves the reaction of 4-fluoroaniline with 1,3-dimethyl-4-nitropyrazole in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 2-chloro-1-(4-fluorophenyl)azetidin-3-one to form the final compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer’s disease, and cancer. The compound works by inhibiting the activity of D-amino acid oxidase (3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one), an enzyme that metabolizes D-serine, an important neurotransmitter in the brain. By inhibiting 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one, D-serine levels increase, leading to improved cognitive function and reduced symptoms of schizophrenia and Alzheimer’s disease.
In addition to its neurological applications, 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has also been studied for its potential anticancer properties. The compound has been shown to inhibit the growth of cancer cells by inducing oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
3-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]-1-(4-fluorophenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O3/c1-8-12(20(22)23)13(18(2)17-8)16-11-7-19(14(11)21)10-5-3-9(15)4-6-10/h3-6,11,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQTXYNGBGMAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NC2CN(C2=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.